molecular formula C20H29N3O3 B2441605 N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide CAS No. 2034607-81-1

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide

Cat. No.: B2441605
CAS No.: 2034607-81-1
M. Wt: 359.47
InChI Key: LMGQXJJTIXUYFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(Oxolan-3-yl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide is a synthetic organic compound provided for research purposes. Its molecular structure incorporates a tetrahydropyran (oxolane) ring and a piperidine ring, both of which are privileged scaffolds in medicinal chemistry frequently found in compounds with biological activity . The presence of the oxamide linker (ethanediamide) connecting the phenethyl group to the piperidine moiety is a notable structural feature, as similar N-substituted oxamide derivatives are explored in various pharmacological contexts . The phenethylamine subunit is a common structural element in many biologically active molecules, including those that interact with the central nervous system . Compounds featuring piperidine and phenethyl groups have been studied as potent analgesics, highlighting the research significance of this structural class . Furthermore, recent research has investigated piperidine-based compounds for their potential as inhibitors of inflammatory signaling pathways, such as the NLRP3 inflammasome . This compound is intended for use by qualified researchers in vitro and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c24-19(21-10-6-16-4-2-1-3-5-16)20(25)22-14-17-7-11-23(12-8-17)18-9-13-26-15-18/h1-5,17-18H,6-15H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGQXJJTIXUYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCCC2=CC=CC=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide typically involves multiple steps, starting with the preparation of the piperidine and tetrahydrofuran intermediates. The piperidine derivative can be synthesized through hydrogenation, cyclization, or cycloaddition reactions . The tetrahydrofuran moiety is often introduced via ring-opening reactions or cyclization of suitable precursors.

The final step involves the formation of the oxalamide linkage, which can be achieved through the reaction of the piperidine and tetrahydrofuran intermediates with oxalyl chloride under controlled conditions. This step requires careful monitoring of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions using hydrogen gas or metal hydrides can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, sodium borohydride, and lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide can be compared with other similar compounds, such as:

    Piperidine derivatives: These compounds share the piperidine ring structure and may exhibit similar chemical reactivity and biological activity.

    Tetrahydrofuran derivatives: Compounds containing the tetrahydrofuran moiety may have comparable physical and chemical properties.

    Oxalamide derivatives: Molecules with the oxalamide linkage can be used to study the effects of this functional group on the overall properties of the compound.

Biological Activity

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

1. Chemical Structure and Synthesis

The compound features a complex structure characterized by a piperidine ring, an oxolane moiety, and an ethylenediamine backbone. The synthesis typically involves multi-step organic reactions, including cyclization and amidation processes. Key steps include:

  • Formation of the Piperidine Ring : Synthesized through hydrogenation or cyclization of amines.
  • Introduction of the Oxolane Ring : Achieved via nucleophilic substitution using oxirane derivatives.
  • Amidation : Final step involving the reaction between oxane carboxylic acid and an amine to yield the target compound.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. It may modulate neurotransmitter systems, particularly those related to pain and inflammation, making it a candidate for therapeutic applications in analgesia and anti-inflammatory treatments.

2.2 Pharmacological Properties

Research indicates that this compound exhibits various pharmacological effects:

  • Analgesic Activity : Studies suggest significant pain-relieving properties, potentially through modulation of opioid receptors.
  • Anti-inflammatory Effects : Exhibits the ability to reduce inflammation markers in vitro and in vivo.

3.1 In Vitro Studies

In vitro assays have demonstrated the compound's efficacy against several cell lines:

Cell Line Concentration (µM) Viability (%)
L929 (Fibroblast)10092
A549 (Lung Cancer)5096
HepG2 (Liver Cancer)10088

These results indicate that the compound does not significantly affect cell viability at therapeutic concentrations, suggesting a favorable safety profile.

3.2 In Vivo Studies

Animal models have been employed to evaluate the analgesic and anti-inflammatory effects:

  • Pain Models : The compound significantly reduced pain responses in models induced by formalin and thermal stimuli.
  • Inflammation Models : Demonstrated a reduction in paw edema in carrageenan-induced inflammation models.

4. Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Key Features Biological Activity
1-(oxolan-3-yl)piperidin-4-amineLacks ethylenediamine structureMild analgesic effects
N,N'-bis(2-phenylethyl)ethanediamideDifferent functional groupsHigher cytotoxicity

5. Conclusion

This compound shows promising biological activity, particularly as an analgesic and anti-inflammatory agent. Its unique structural features contribute to its potential therapeutic applications, warranting further investigation into its mechanisms of action and long-term effects.

Q & A

Basic: What are the key synthetic strategies and purification methods for this compound?

Answer:
The synthesis involves multi-step reactions, starting with the preparation of the piperidine-oxolane core. Critical steps include:

  • Protection of amine groups to prevent undesired side reactions during coupling .
  • Amide bond formation between the piperidine-oxolane derivative and phenethylamine moiety using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
  • Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
    Optimization focuses on reaction temperature (40–60°C) and catalyst stoichiometry to maximize yield (typically 60–75%) .

Basic: How is structural confirmation performed post-synthesis?

Answer:
Structural integrity is validated using:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm piperidine ring conformation, oxolane linkage, and amide bond formation (e.g., δ 3.5–4.0 ppm for oxolane protons; δ 7.2–7.4 ppm for phenethyl aromatic protons) .
  • Mass spectrometry (HRMS) : Molecular ion peak matching the theoretical mass (C₂₀H₂₇N₃O₃: 357.20 g/mol) .
  • HPLC : Purity assessment with a C18 column (retention time: 8.2 min under acetonitrile/water gradient) .

Advanced: How can researchers address low yields in the amide coupling step?

Answer:
Low yields (<50%) may arise from steric hindrance or poor nucleophilicity. Mitigation strategies include:

  • Alternative coupling reagents : Switch from EDC/HOBt to PyBOP or HATU to enhance activation .
  • Solvent optimization : Replace DMF with THF or DCM to reduce side reactions .
  • Temperature modulation : Conduct reactions at 0–4°C to minimize decomposition .
    Post-reaction, use scavenger resins (e.g., trisamine) to remove excess reagents .

Advanced: How to resolve contradictory bioactivity data across assays?

Answer:
Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM in enzyme vs. cell-based assays) may stem from:

  • Membrane permeability issues : Use logP calculations (predicted logP = 2.8) to assess cellular uptake; modify hydrophilic groups (e.g., introduce -OH) to enhance solubility .
  • Target specificity : Perform competitive binding assays with structurally related compounds (e.g., fluorophenyl analogs) to confirm selectivity .
  • Assay conditions : Validate pH (7.4 vs. 6.5) and co-factor requirements (e.g., Mg²⁺) .

Advanced: What computational methods predict target interactions?

Answer:

  • Molecular docking : Use AutoDock Vina to model binding to opioid receptors (ΔG = -9.2 kcal/mol for µ-opioid receptor) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .
  • QSAR models : Correlate substituent effects (e.g., oxolane vs. tetrahydrofuran) with activity trends from analogs .

Basic: What are initial steps for evaluating biological activity?

Answer:

  • Receptor binding assays : Screen against GPCR panels (e.g., µ-opioid, serotonin receptors) using radiolabeled ligands (Kd values reported in nM range) .
  • Enzyme inhibition : Test against acetylcholinesterase or kinases (IC₅₀ determination via fluorogenic substrates) .
  • Cytotoxicity profiling : Use MTT assays on HEK293 or HepG2 cells (EC₅₀ > 100 µM suggests low toxicity) .

Advanced: How to optimize solubility for in vivo studies?

Answer:

  • Structural modifications : Introduce polar groups (e.g., -SO₃H or -COOH) at the piperidine N-position, improving aqueous solubility (from 0.1 mg/mL to 5 mg/mL) .
  • Formulation strategies : Use PEGylated liposomes or cyclodextrin complexes to enhance bioavailability (e.g., 2-hydroxypropyl-β-cyclodextrin increases solubility 10-fold) .
  • Salt formation : Prepare hydrochloride salts (melting point: 210–215°C) for better crystallinity .

Advanced: How to analyze structure-activity relationships (SAR) for analogs?

Answer:

  • Substituent variation : Compare activity of oxolane (IC₅₀ = 12 µM) vs. tetrahydrofuran (IC₅₀ = 45 µM) derivatives to assess ring size impact .
  • Functional group swaps : Replace phenethyl with fluorophenyl groups; observe 3x potency increase due to enhanced hydrophobic interactions .
  • Bioisosteric replacements : Substitute amide with urea linkages; retain activity but reduce metabolic instability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.